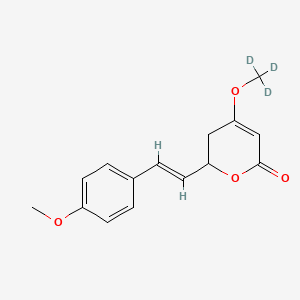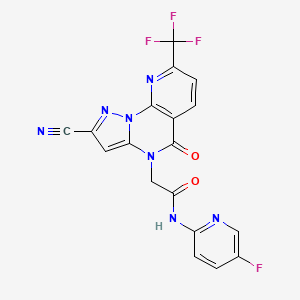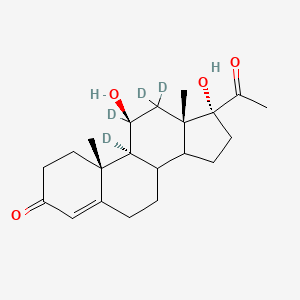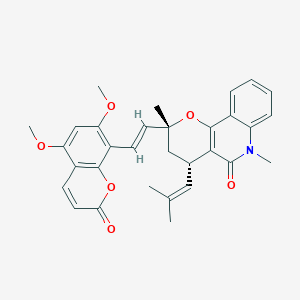
Pramipexole impurity 7-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pramipexole impurity 7-d10 is a deuterium-labeled derivative of Pramipexole impurity 7. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
The synthesis of Pramipexole impurity 7-d10 involves the incorporation of deuterium into the Pramipexole impurity 7 molecule. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms in Pramipexole impurity 7 with deuterium atoms. The reaction is usually carried out in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Pramipexole impurity 7-d10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Pramipexole impurity 7-d10 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise quantitation of the compound in biological samples, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Profiling: The compound is used to investigate the metabolic pathways and identify potential metabolites.
Drug Development: It serves as a reference standard in the development and validation of analytical methods for Pramipexole and its impurities.
Biological Research: The compound is used in studies to understand the biological effects and mechanisms of action of Pramipexole and its related compounds.
Mécanisme D'action
The mechanism of action of Pramipexole impurity 7-d10 is similar to that of Pramipexole. Pramipexole is a non-ergot dopamine agonist that binds to dopamine receptors in the brain, particularly the D2, D3, and D4 receptors. By stimulating these receptors, Pramipexole mimics the effects of dopamine, a neurotransmitter that is deficient in patients with Parkinson’s disease. This helps alleviate symptoms such as tremors, rigidity, and bradykinesia .
Comparaison Avec Des Composés Similaires
Pramipexole impurity 7-d10 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Pramipexole impurity 7: The non-deuterated version of this compound.
Pramipexole impurity A: Another impurity associated with Pramipexole, differing in its chemical structure and properties.
Pramipexole impurity B: Another related impurity with distinct chemical characteristics.
The deuterium labeling in this compound provides advantages in pharmacokinetic studies and metabolic profiling, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C21H34N6S2 |
|---|---|
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
(6R)-6-N-(1,1,3,3,3-pentadeuteriopropyl)-2-N-[[[(6S)-6-(1,1,3,3,3-pentadeuteriopropylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]amino]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C21H34N6S2/c1-3-9-22-14-5-7-16-18(11-14)28-20(26-16)24-13-25-21-27-17-8-6-15(23-10-4-2)12-19(17)29-21/h14-15,22-23H,3-13H2,1-2H3,(H,24,26)(H,25,27)/t14-,15+/i1D3,2D3,9D2,10D2 |
Clé InChI |
ZXEGRZDIKDEZJB-XDFSUQRTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CC([2H])([2H])N[C@@H]1CCC2=C(C1)SC(=N2)NCNC3=NC4=C(S3)C[C@H](CC4)NC([2H])([2H])CC([2H])([2H])[2H] |
SMILES canonique |
CCCNC1CCC2=C(C1)SC(=N2)NCNC3=NC4=C(S3)CC(CC4)NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)


